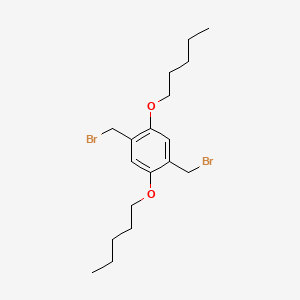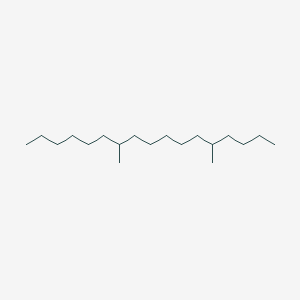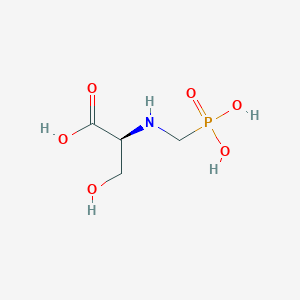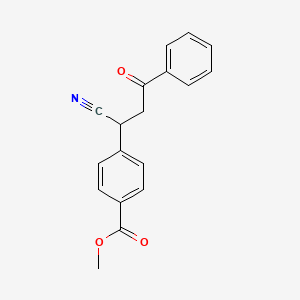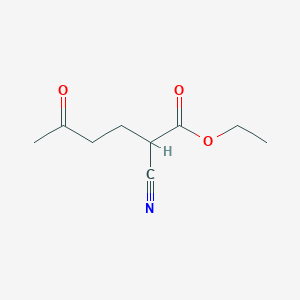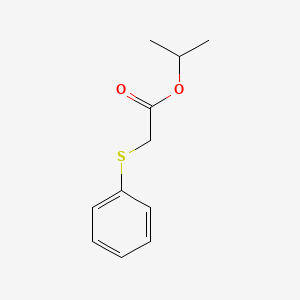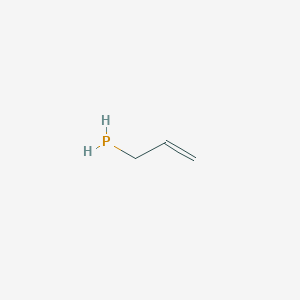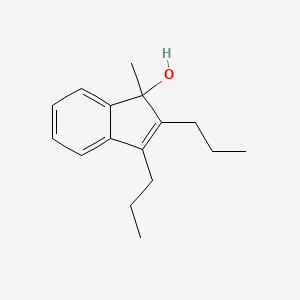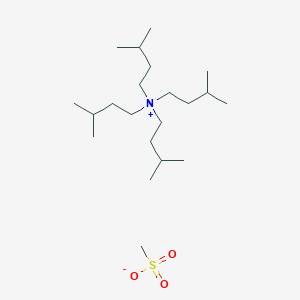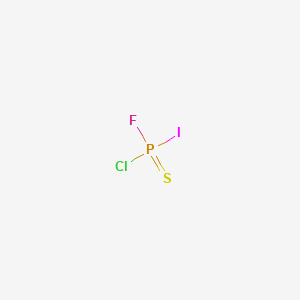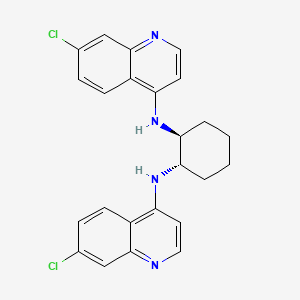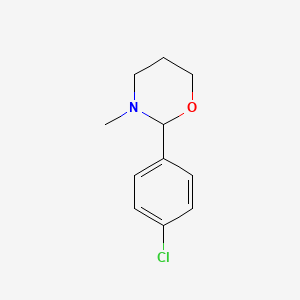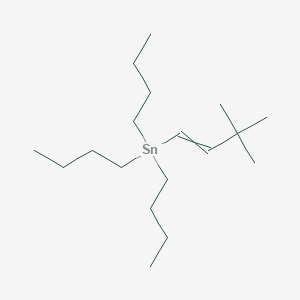
Tributyl(3,3-dimethylbut-1-EN-1-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane is an organotin compound with the molecular formula C18H38Sn. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane. This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane can be synthesized through several methods. One common synthetic route involves the reaction of tributyltin hydride with 3,3-dimethylbut-1-en-1-yl halide under inert atmosphere conditions. The reaction typically requires a catalyst such as palladium or platinum to facilitate the formation of the stannane bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to form lower oxidation state tin compounds.
Substitution: Participates in nucleophilic substitution reactions where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mécanisme D'action
The mechanism by which tributyl(3,3-dimethylbut-1-en-1-yl)stannane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylpropynylstannane: Another organotin compound with similar properties but different reactivity due to the presence of a propynyl group.
Tributyl(2,3-dimethylbut-3-en-1-yl)stannane: Similar in structure but with different positioning of the methyl groups, leading to variations in reactivity and applications.
Uniqueness
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane is unique due to its specific structural configuration, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in specialized applications where other organotin compounds may not perform as effectively .
Propriétés
Numéro CAS |
157640-93-2 |
|---|---|
Formule moléculaire |
C18H38Sn |
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
tributyl(3,3-dimethylbut-1-enyl)stannane |
InChI |
InChI=1S/C6H11.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
Clé InChI |
QWVXVAFOJFZOOI-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



